molecular formula C28H44O B1217572 CID 99511

CID 99511

Cat. No.: B1217572
M. Wt: 396.6 g/mol
InChI Key: AHWOEMBXZXGDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-21,24-26H,9,11-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWOEMBXZXGDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 99511” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Cyclodextrin Inclusion Complex Formation: This method involves the inclusion of the compound within the non-polar cavity of cyclodextrins.

    Industrial Production Methods: Industrial production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 99511” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: Substitution reactions involve the replacement of functional groups within the compound, typically using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Compound “CID 99511” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “CID 99511” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Identification of CID 99511

The term "this compound" appears in the provided evidence in non-chemical contexts:

  • Geographic Reference : and describe ZIP code 99511 in Anchorage, Alaska, including demographic and seismic data .
  • Economic Data: lists "99511" as a numerical value in a 1997 Chinese commercial report, unrelated to chemistry .
  • Medical Abbreviation : defines "CID" as "chemotherapy-induced diarrhea," a clinical condition .

No evidence directly identifies "this compound" as a PubChem Compound Identifier (CID) or provides its chemical structure, properties, or biological activity.

Potential Misinterpretations

Possible Typos or Misreferenced CIDs

  • references CID 46907796 (a compound with Nrf2 inhibitory activity) and analogs like ChEMBL 1724922 and 1711746 .

Structural or Functional Analogs in Evidence

If the intended compound was mislabeled, comparisons could focus on structurally similar molecules from the evidence:

Compound CID Class/Function Key Data Source
CID 46907796 Nrf2 inhibitor IC₅₀ = 4.908 μM
CID 101283546 Oscillatoxin D (cyanotoxin) Marine natural product
CID 185389 30-Methyl-oscillatoxin D Methylated cyanotoxin analog

Limitations of Provided Evidence

  • No Chemical Data: The evidence lacks structural, spectral, or pharmacological data for this compound.
  • Conflicting Contexts : The term "CID" is inconsistently defined (geographic, medical, or technical).
  • Source Reliability : Most chemical data comes from figures (e.g., ) without detailed experimental validation.

Recommendations for Future Research

Verify the CID : Confirm whether "this compound" refers to a valid PubChem entry or is a typographical error.

Consult Primary Sources : Access PubChem (https://pubchem.ncbi.nlm.nih.gov/ ) for this compound’s chemical profile.

Clarify Scope : If the query intended a geographic or medical analysis, revise the focus to align with , or 14.

A professional comparison requires validated structural and functional data, which is absent here. Corrections to the CID or additional context are necessary to proceed.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 99511?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific rigor. Narrow the scope to avoid vague inquiries (e.g., "How does solvent polarity influence the stability of this compound under varying pH conditions?"). Test the question’s complexity by ensuring it requires synthesis of multiple data sources rather than a yes/no answer .
  • Framework Example :

CriteriaApplication to this compound Research
Feasible Ensure access to synthesis protocols and analytical instruments (e.g., NMR, HPLC).
Novel Address gaps in literature (e.g., unexplored degradation pathways).
Relevant Link to broader applications (e.g., environmental persistence or pharmacological activity).

Q. What methodologies are recommended for conducting a literature review on this compound?

  • Methodological Answer :

  • Use systematic searches in databases like PubMed, Reaxys, and SciFinder with Boolean operators (e.g., "this compound" AND "crystallization kinetics").
  • Track citations of foundational papers to identify recent advancements .
  • Differentiate primary sources (original studies on synthesis/characterization) from secondary sources (review articles) to prioritize experimental reproducibility .

Q. How to design reproducible experiments for this compound synthesis and characterization?

  • Methodological Answer :

  • Document detailed protocols for synthesis (e.g., stoichiometry, reaction time/temperature) and characterization (e.g., spectroscopic conditions) .
  • Include validation controls (e.g., comparing results with known analogs or reference spectra).
  • Use standardized templates for reporting (e.g., Materials and Methods sections in line with Biochemistry (Moscow) guidelines) .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s physicochemical properties?

  • Methodological Answer :

  • Conduct comparative analysis of methodologies (e.g., XRD vs. DSC for crystallinity assessment).
  • Apply sensitivity analysis to identify variables causing discrepancies (e.g., impurities, measurement calibration) .
  • Example workflow:
StepActionOutcome
1Replicate conflicting studies under controlled conditions.Isolate variables (e.g., humidity, solvent grade).
2Use orthogonal techniques (e.g., FTIR + Raman spectroscopy).Cross-validate structural data.

Q. What strategies integrate computational and experimental data for this compound’s reactivity studies?

  • Methodological Answer :

  • Combine density functional theory (DFT) calculations with empirical kinetic data to model reaction pathways.
  • Validate computational predictions via controlled experiments (e.g., substituent effects on reaction rates) .
  • Tools for integration:
Computational ToolExperimental Validation Method
Gaussian (DFT)In-situ FTIR monitoring
Molecular DynamicsStopped-flow spectroscopy

Q. How to optimize experimental parameters for this compound’s large-scale synthesis?

  • Methodological Answer :

  • Use Design of Experiments (DOE) to assess interactions between variables (e.g., temperature, catalyst loading).
  • Apply response surface methodology to identify optimal conditions .
  • Example DOE table:
FactorLow Level (-1)High Level (+1)
Temperature (°C)80120
Catalyst (mol%)0.52.0
Stirring Rate200 RPM600 RPM

Data Analysis & Reporting

Q. How to analyze contradictory spectral data for this compound’s structural elucidation?

  • Methodological Answer :

  • Perform multivariate analysis (e.g., PCA) to cluster spectral outliers.
  • Cross-reference with synthetic protocols to trace contamination sources .

Q. What frameworks ensure ethical and unbiased reporting of this compound’s bioactivity studies?

  • Methodological Answer :

  • Disclose all conflicts of interest and funding sources in the Acknowledgments section .
  • Use blinded data analysis to minimize observer bias .

Tables for Methodological Reference

Table 1 : Key Sections in Academic Papers for this compound Research

SectionGuidelines from Evidence
Introduction State gaps in knowledge (e.g., "Prior studies lack mechanistic insights into this compound’s photodegradation") .
Methods Include instrument model numbers and software versions for reproducibility .
Results Use SI units and avoid redundant data (e.g., raw spectra in Supplementary Materials) .

Table 2 : Common Pitfalls in Research Design and Mitigation Strategies

PitfallMitigation StrategyEvidence
Overly broad questionsApply FINER criteria refinement .
Poor reproducibilityAdopt COPE guidelines for data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 99511
Reactant of Route 2
CID 99511

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